ATX inhibitor 16

Description

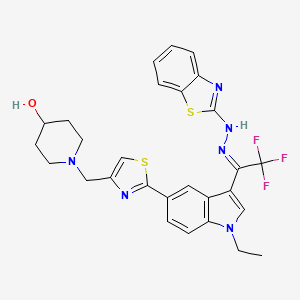

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H27F3N6OS2 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

1-[[2-[3-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-(trifluoromethyl)carbonimidoyl]-1-ethylindol-5-yl]-1,3-thiazol-4-yl]methyl]piperidin-4-ol |

InChI |

InChI=1S/C28H27F3N6OS2/c1-2-37-15-21(25(28(29,30)31)34-35-27-33-22-5-3-4-6-24(22)40-27)20-13-17(7-8-23(20)37)26-32-18(16-39-26)14-36-11-9-19(38)10-12-36/h3-8,13,15-16,19,38H,2,9-12,14H2,1H3,(H,33,35)/b34-25- |

InChI Key |

HEUKTBHROASCCI-NQUVTRGKSA-N |

Isomeric SMILES |

CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C(F)(F)F |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)C(=NNC5=NC6=CC=CC=C6S5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of ATX Inhibitor 16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, ATX has emerged as a critical therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of ATX inhibitor 16, a potent indole-based inhibitor with a hydrazone moiety. This document details its inhibitory potency, anti-proliferative effects, binding mode, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers in the field of drug discovery and development.

Core Mechanism of Action

This compound, also identified as compound 9j in the primary literature, is a highly potent, competitive inhibitor of autotaxin.[1] Its mechanism of action is centered on the direct binding to the active site of ATX, thereby preventing the hydrolysis of its substrate, lysophosphatidylcholine (LPC), into LPA. This blockade of LPA production leads to the attenuation of downstream signaling cascades that are crucial for tumor cell proliferation, migration, and survival.

The core structure of this compound features an indole scaffold linked to a trifluoroacetyl hydrazone moiety and a phenyl-thiazole fragment.[2] This chemical architecture is designed to occupy the T-shaped lipid-binding pocket of ATX, a tripartite site composed of the catalytic site, a hydrophobic pocket, and a tunnel.[2][3] Molecular modeling studies suggest that the inhibitor establishes multiple points of contact within this pocket, including hydrogen bonds and hydrophobic interactions, leading to its high-affinity binding and potent inhibitory activity.[2]

Quantitative Data Summary

The inhibitory potency and anti-proliferative activity of this compound have been quantified through various in vitro assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro ATX Inhibitory Activity

| Compound | Target | IC₅₀ (μM) | Assay Method | Reference |

| This compound (9j) | ATX | 0.0021 | FS-3 fluorescent substrate-based assay | [1] |

Table 2: In Vitro Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Assay Method | Reference |

| This compound (9j) | MCF7 | Breast Cancer | 0.43 | MTT Assay | [1] |

| MDA-MB-231 | Breast Cancer | 0.31 | MTT Assay | [1] | |

| A549 | Lung Cancer | 10.98 | MTT Assay | [1] | |

| H2228 | Lung Cancer | 7.18 | MTT Assay | [1] |

Signaling Pathway

This compound exerts its biological effects by disrupting the ATX-LPA signaling pathway. By inhibiting ATX, the production of extracellular LPA is significantly reduced. LPA signals through at least six G protein-coupled receptors (GPCRs), namely LPA₁₋₆, to activate a variety of downstream signaling cascades.[4] These pathways include the Ras-MEK-ERK, PI3K-Akt, and RhoA-ROCK pathways, which are pivotal in regulating cell proliferation, survival, and migration. The inhibition of LPA production by this compound effectively dampens these pro-tumorigenic signals.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro ATX Inhibition Assay (FS-3 Assay)

This assay quantifies the enzymatic activity of ATX using a fluorogenic substrate, FS-3.

-

Reagents and Materials:

-

Recombinant human ATX

-

FS-3 (a fluorogenic LPC analog)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% Triton X-100

-

This compound (and other test compounds)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 2 µL of the inhibitor solution to each well of the 96-well plate.

-

Add 48 µL of a solution containing recombinant human ATX to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the FS-3 substrate solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

Continue to monitor the fluorescence every 5 minutes for a total of 30 minutes.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell lines (MCF7, MDA-MB-231, A549, H2228)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well clear microplates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a potent and effective inhibitor of autotaxin, demonstrating significant anti-proliferative activity against various cancer cell lines, particularly in breast cancer models. Its mechanism of action, involving the competitive inhibition of the ATX active site, underscores the therapeutic potential of targeting the ATX-LPA signaling axis in cancer. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar classes of inhibitors. The continued exploration of the downstream effects of this compound on specific signaling pathways will be crucial in elucidating its full therapeutic potential and in the design of future clinical trials.

References

The Impact of Autotaxin Inhibition on Cancer Cell Proliferation: A Technical Overview of ATX Inhibitor GLPG1690

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment plays a critical role in cancer progression, with numerous signaling molecules fostering conditions ripe for tumor growth, invasion, and resistance to therapy. One such pivotal signaling system is the autotaxin-lysophosphatidic acid (ATX-LPA) axis. Autotaxin (ATX), a secreted lysophospholipase D enzyme, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA), in the extracellular space.[1][2] LPA, through its interaction with at least six G protein-coupled receptors (LPARs), activates a cascade of downstream signaling pathways that are hallmarks of cancer, including robust cell proliferation, survival, and migration.[1][3]

Given its significant role in promoting tumorigenesis, the ATX-LPA axis has emerged as a promising therapeutic target.[2] This technical guide focuses on a potent and selective ATX inhibitor, GLPG1690 (Ziritaxestat), to elucidate the effects of ATX inhibition on cancer cell proliferation. We will delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the complex signaling networks involved.

Mechanism of Action: Disrupting the ATX-LPA Signaling Axis

GLPG1690 is a first-in-class, selective, and orally bioavailable inhibitor of autotaxin.[4][5] It directly targets the enzymatic activity of ATX, thereby preventing the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[6] This reduction in LPA levels in the tumor microenvironment leads to decreased activation of LPARs on cancer cells, subsequently attenuating the pro-proliferative and pro-survival signals.

The inhibitory potency of GLPG1690 against human ATX is well-documented, with reported IC50 values in the nanomolar range, demonstrating its high efficacy.[4][5][7]

Quantitative Effects on Cancer Cell Proliferation

The anti-proliferative effects of GLPG1690 have been quantified, particularly in combination with standard cancer therapies like radiotherapy and chemotherapy. The data presented below is derived from a key study using a syngeneic orthotopic mouse model of breast cancer (4T1 cell line).[1]

Inhibitory Potency of GLPG1690

| Parameter | Value | Species | Reference |

| IC50 | 131 nM | Human | [4][5][7] |

| Ki | 15 nM | Human | [4] |

| IC50 (LPA Production) | 242 nM | Human Plasma | [4][5] |

Effect on Proliferation Marker Ki67 in Combination with Radiotherapy

In a mouse model of breast cancer, GLPG1690 was shown to enhance the anti-proliferative effects of radiotherapy (RT). The percentage of Ki67-positive cells, a key marker of cell proliferation, was significantly reduced.[1][8]

| Treatment Group | Mean % of Ki67-Positive Cells (Approx.) | Change vs. Control | Change vs. RT Alone | Reference |

| Control | 80% | - | - | [1] |

| GLPG1690 Alone | No significant change | - | - | [9] |

| Radiotherapy (RT) Alone | 35% | ↓ 56% | - | [1] |

| RT + GLPG1690 | 20% | ↓ 75% | ↓ 43% | [1] |

Synergistic Effect on Proliferation with Doxorubicin

GLPG1690 acts synergistically with the chemotherapeutic agent doxorubicin to decrease tumor growth and the percentage of Ki67-positive cells.[1]

| Treatment Group | Mean % of Ki67-Positive Cells (Approx.) | Change vs. Control | Change vs. Doxorubicin Alone | Reference |

| Control | 80% | - | - | [1] |

| GLPG1690 Alone | 75% | ↓ 6% | - | [1] |

| Doxorubicin Alone | 50% | ↓ 37.5% | - | [1] |

| Doxorubicin + GLPG1690 | 25% | ↓ 68.75% | ↓ 50% | [1] |

Key Experimental Methodologies

The following protocols are based on methodologies described for preclinical evaluation of ATX inhibitors in breast cancer models.[1]

Syngeneic Orthotopic Mouse Model of Breast Cancer

This in vivo model is crucial for evaluating therapeutic efficacy in an immunocompetent environment, closely mimicking human breast cancer.

-

Cell Culture : 4T1 murine breast cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Preparation : Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1x10^5 cells per 50 µL.[5]

-

Implantation : Female BALB/c mice (6-8 weeks old) are anesthetized. The cell suspension is injected into the second mammary fat pad.[1][6]

-

Tumor Growth Monitoring : Tumor growth is monitored by palpation and measured using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²)/2.[10]

-

Treatment Administration : Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups. GLPG1690 is administered orally (e.g., 100 mg/kg, twice daily) via gavage.[1] Radiotherapy is delivered using a targeted external beam irradiator. Doxorubicin is administered via intraperitoneal injection.

-

Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.

Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers

IHC is used to visualize and quantify protein expression within the tumor tissue.

-

Tissue Preparation : Excised tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

-

Deparaffinization and Rehydration : Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes to water.

-

Antigen Retrieval : Heat-induced epitope retrieval is performed by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating (e.g., in a steamer or water bath at 95-100°C for 20-30 minutes).[11]

-

Blocking : Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating with a blocking serum (e.g., normal goat serum) for 1 hour at room temperature.

-

Primary Antibody Incubation : Slides are incubated with primary antibodies against Ki67 (for proliferation), cleaved caspase-3 (for apoptosis), or Bcl-2 (anti-apoptotic) overnight at 4°C in a humidified chamber.[12]

-

Secondary Antibody and Detection : Slides are washed and incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. The signal is developed using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.[11]

-

Counterstaining and Mounting : Slides are counterstained with hematoxylin to visualize nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.

-

Analysis : The percentage of positively stained cells is quantified by analyzing multiple high-power fields per tumor section using image analysis software.

Signaling Pathways Affected by ATX-LPA Axis

LPA binding to its G protein-coupled receptors (LPARs) initiates multiple downstream signaling cascades that are central to cancer cell proliferation and survival. The primary G proteins activated are Gαi, Gαq, and Gα12/13.[13]

-

Gαi primarily activates the PI3K-AKT and Ras-MAPK pathways. The PI3K-AKT pathway is a crucial regulator of cell survival, growth, and proliferation. The Ras-MAPK pathway is a key signaling cascade that transmits signals from the cell surface to the nucleus to regulate gene expression involved in cell proliferation.[3][13]

-

Gαq activates Phospholipase C (PLC), leading to downstream activation of Protein Kinase C (PKC).[3]

-

Gα12/13 activates the small GTPase Rho , which is involved in cell migration and cytoskeletal reorganization.[3]

Inhibition of ATX by GLPG1690 reduces LPA levels, thereby dampening the activation of these pro-tumorigenic pathways.

Conclusion

The ATX inhibitor GLPG1690 effectively targets a key signaling axis in the tumor microenvironment. By reducing the production of the potent mitogen LPA, GLPG1690 demonstrates a clear impact on cancer cell proliferation, particularly when used to augment the efficacy of standard treatments like radiotherapy and chemotherapy. The quantitative data from preclinical models underscore the potential of ATX inhibition as a valuable strategy in oncology. The detailed methodologies and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of targeting the ATX-LPA axis in cancer.

References

- 1. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPA(3), a unique G protein-coupled receptor for lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Surgically-Induced Multi-organ Metastasis in an Orthotopic Syngeneic Imageable Model of 4T1 Murine Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 7. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

- 10. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sysy-histosure.com [sysy-histosure.com]

- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Autotaxin Inhibitor PF-8380: A Technical Guide for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical regulator of numerous physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Its upregulation is implicated in the progression of various diseases, making it a compelling therapeutic target. This technical guide focuses on PF-8380, a potent and well-characterized small molecule inhibitor of autotaxin, as a valuable tool compound for investigating ATX biology. We provide a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate its use in preclinical research.

Introduction to Autotaxin and PF-8380

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[1] LPA exerts its diverse biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[2] This signaling cascade activates multiple downstream pathways, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which are central to many cellular functions.[3][4]

PF-8380 is a potent and selective inhibitor of ATX, demonstrating nanomolar efficacy in enzymatic assays.[1][5][6][7][8] Its oral bioavailability and demonstrated in vivo activity in reducing LPA levels make it an excellent tool for elucidating the role of the ATX-LPA axis in various disease models.[1][9]

Quantitative Data for PF-8380

The following tables summarize the key quantitative data for the ATX inhibitor PF-8380, providing a clear comparison of its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of PF-8380

| Assay Type | Species/Matrix | Substrate | IC50 (nM) | Reference(s) |

| Isolated Enzyme Assay | Human | - | 2.8 | [1][5][6][7][8] |

| Isolated Enzyme Assay | Rat | FS-3 | 1.16 | [6] |

| Whole Blood Assay | Human | - | 101 | [1][5][6][7][8] |

| TOOS Assay | Mouse | 16:0 LPC (50 µM) | 1.9 | [10] |

Table 2: In Vivo Pharmacokinetic Parameters of PF-8380 in Rat

| Parameter | Value | Dosing | Reference(s) |

| Mean Clearance | 31 mL/min/kg | 1 mg/kg (IV) | [6][9] |

| Volume of Distribution (steady state) | 3.2 L/kg | 1 mg/kg (IV) | [6][9] |

| Effective Half-life (t1/2) | 1.2 h | 1 mg/kg (IV) | [6][9] |

| Oral Bioavailability | 43-83% | 1-100 mg/kg | [6][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of ATX inhibitors like PF-8380.

In Vitro Autotaxin Inhibition Assay (Amplex Red Method)

This protocol describes a fluorometric assay to determine the in vitro potency of ATX inhibitors. The assay relies on the detection of choline, a product of the ATX-catalyzed hydrolysis of LPC.

Materials:

-

Recombinant human or mouse autotaxin

-

Lysophosphatidylcholine (LPC) substrate (e.g., 16:0 LPC)

-

PF-8380 or other test inhibitors

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a stock solution of PF-8380 in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations for the IC50 curve.

-

In a 96-well plate, add 25 µL of the diluted inhibitor solutions. For control wells, add 25 µL of Assay Buffer with the corresponding DMSO concentration.

-

Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in Assay Buffer according to the manufacturer's instructions.

-

Add 25 µL of the reaction mixture to each well.

-

Add 25 µL of the LPC substrate solution to each well to initiate the reaction. The final concentration of LPC should be at or near its Km value.

-

Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes), during which the fluorescence will develop.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration Assay (Boyden Chamber Assay)

This protocol details a method to assess the effect of ATX inhibitors on cell migration towards a chemoattractant.

Materials:

-

Cell line of interest (e.g., A2058 melanoma cells)

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)

-

Chemoattractant (e.g., serum, LPA, or conditioned media containing ATX)

-

PF-8380 or other test inhibitors

-

Cell culture medium

-

Serum-free medium

-

Calcein AM or similar cell stain

-

Fluorescence microscope or plate reader

Procedure:

-

Coat the underside of the Boyden chamber inserts with an appropriate extracellular matrix protein (e.g., fibronectin) if required for the cell type.

-

Starve the cells in serum-free medium for 18-24 hours prior to the assay.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Add the chemoattractant to the lower chamber of the Boyden apparatus.

-

In the upper chamber, add the cell suspension. For inhibitor-treated groups, pre-incubate the cells with various concentrations of PF-8380 for a specified time (e.g., 30 minutes) before adding them to the upper chamber.

-

Incubate the chamber at 37°C in a CO2 incubator for a duration that allows for cell migration (typically 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence if using a fluorescent stain.

-

Express the results as a percentage of the control (untreated) migration.

In Vivo Measurement of Plasma LPA Levels

This protocol describes the procedure for measuring changes in plasma LPA levels in rodents following the administration of an ATX inhibitor.

Materials:

-

Rodents (e.g., rats or mice)

-

PF-8380 formulated for oral or intravenous administration

-

Anesthetic

-

Anticoagulant (e.g., EDTA)

-

Centrifuge

-

Equipment for blood collection (e.g., syringes, collection tubes)

-

LC-MS/MS system for LPA analysis

Procedure:

-

Administer PF-8380 to the animals at the desired dose and route.

-

At various time points after administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the animals via an appropriate method (e.g., tail vein, cardiac puncture).

-

Immediately transfer the blood into tubes containing an anticoagulant and place on ice to prevent ex vivo LPA production.[11]

-

Centrifuge the blood samples at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant and store at -80°C until analysis.

-

Extract lipids from the plasma samples using a suitable method (e.g., Bligh-Dyer extraction).

-

Analyze the levels of different LPA species (e.g., 16:0, 18:1, 18:2, 20:4 LPA) using a validated LC-MS/MS method.

-

Normalize the LPA levels to an internal standard and compare the levels in treated animals to those in vehicle-treated controls.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the ATX-LPA signaling pathway and the experimental workflows described above.

Caption: ATX-LPA Signaling Pathway and Inhibition by PF-8380.

Caption: Experimental Workflow for the Amplex Red ATX Inhibition Assay.

Caption: Experimental Workflow for the Boyden Chamber Cell Migration Assay.

Conclusion

PF-8380 serves as a robust and reliable tool compound for the preclinical investigation of autotaxin biology. Its high potency, selectivity, and in vivo efficacy enable researchers to probe the multifaceted roles of the ATX-LPA signaling axis in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the design and execution of experiments aimed at further unraveling the complexities of autotaxin function and evaluating the therapeutic potential of its inhibition.

References

- 1. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 8. PF 8380 (4078) by Tocris, Part of Bio-Techne [bio-techne.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Autotaxin-LPA-LPP3 Axis in Energy Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Therapeutic Potential of Autotaxin Inhibition in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway implicated in a multitude of physiological and pathological processes, including cancer.[1][2][3] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA).[2][3] LPA, in turn, interacts with at least six G protein-coupled receptors (LPAR1-6) to modulate a wide array of cellular functions such as proliferation, survival, migration, and angiogenesis, all of which are hallmarks of cancer.[2][3] Consequently, inhibiting ATX activity presents a compelling therapeutic strategy in oncology. This technical guide provides an in-depth exploration of the therapeutic potential of ATX inhibitors in cancer, with a focus on preclinical and clinical data, experimental methodologies, and the underlying signaling pathways. While the specific compound "ATX inhibitor 16" is not prominently featured in publicly available research, this document will focus on well-characterized ATX inhibitors such as IOA-289 and GLPG1690 to illustrate the promise of this drug class.

Mechanism of Action and Therapeutic Rationale

ATX inhibitors function by blocking the catalytic activity of ATX, thereby reducing the production of LPA from its precursor, lysophosphatidylcholine (LPC).[4] This disruption of the ATX-LPA axis is hypothesized to exert anti-cancer effects through multiple mechanisms:

-

Direct Inhibition of Cancer Cell Proliferation and Survival: LPA is a known mitogen that can protect cancer cells from apoptosis induced by chemotherapy.[5][6] By depleting LPA levels, ATX inhibitors can directly hinder tumor cell growth and enhance the efficacy of conventional therapies.[7]

-

Modulation of the Tumor Microenvironment: The tumor microenvironment (TME) plays a crucial role in cancer progression. ATX and LPA contribute to a pro-tumorigenic TME by promoting inflammation, fibrosis, and angiogenesis.[1][4] ATX inhibitors can help to normalize the TME, making it less conducive to tumor growth and metastasis.[8]

-

Enhancement of Anti-Tumor Immunity: The ATX-LPA axis has been shown to suppress the activity of cytotoxic T cells, which are essential for immune-mediated tumor clearance.[9] By inhibiting ATX, it may be possible to restore anti-tumor immune responses, potentially synergizing with immunotherapies like checkpoint inhibitors.[9][10]

Quantitative Data on Key ATX Inhibitors

The following tables summarize key quantitative data for prominent ATX inhibitors that have been evaluated in oncological contexts.

Table 1: In Vitro Potency of Select ATX Inhibitors

| Inhibitor | Target | Assay Type | IC50 | Cell Line/Enzyme Source | Reference |

| GLPG1690 | ATX | Biochemical Assay | 131 nM | Human ATX | [11] |

| GLPG1690 | ATX | Human Plasma LPA Production | 242 nM | Human Plasma | [11] |

| IOA-289 | ATX | Not Specified | Potent Inhibitor | Not Specified | [12][13] |

| ATX-1d | ATX | Enzyme Inhibition Assay | 1.8 µM | Not Specified | [3] |

| S32826 | ATX | Not Specified | 5.6 nM | Not Specified | [14] |

| PAT-494 | ATX | Not Specified | 20 nM | Not Specified | [15] |

| PAT-352 | ATX | Not Specified | 26 nM | Not Specified | [15] |

Table 2: Preclinical In Vivo Efficacy of Select ATX Inhibitors

| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |

| ONO-8430506 | 4T1 Mouse Breast Cancer | Not Specified | Inhibited tumor growth by ~60% | [7] |

| IOA-289 | E0771 Mouse Breast Cancer | 100 mg/kg, twice daily by gavage | Decreased tumor growth | [8] |

| GLPG1690 | Mouse Model of Breast Cancer | 100 mg/kg, every 12 hours | Increased efficacy of radiotherapy and chemotherapy | [7] |

Table 3: Pharmacokinetic Parameters of GLPG1690 in Healthy Subjects (Single Dose)

| Parameter | Value | Dose Range | Reference |

| tmax (median) | ~2 hours | 20-1500 mg | [16][17] |

| t1/2 (mean) | ~5 hours | 20-1500 mg | [16][17] |

| Cmax (mean) | 0.09-19.01 µg/mL | 20-1500 mg | [16][17] |

| AUC0-inf (mean) | 0.501-168 µg·h/mL | 20-1500 mg | [16][17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the literature on ATX inhibitors.

1. In Vitro ATX Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ATX.

-

Principle: The assay measures the enzymatic activity of recombinant human ATX in converting a substrate (e.g., lysophosphatidylcholine, LPC) to its product (lysophosphatidic acid, LPA). The inhibitory effect of the test compound is quantified by measuring the reduction in product formation.

-

General Protocol:

-

Recombinant human ATX is incubated with varying concentrations of the test inhibitor.

-

The substrate, LPC, is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of LPA produced is quantified using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Cell Migration Assay (Wound Healing Assay)

-

Objective: To assess the effect of an ATX inhibitor on the migratory capacity of cancer cells.

-

Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the inhibitor.

-

General Protocol:

-

Cancer cells are seeded in a multi-well plate and grown to confluence.

-

A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

The cells are washed to remove debris and then incubated with culture medium containing the ATX inhibitor at various concentrations or a vehicle control.

-

Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).

-

The rate of wound closure is quantified by measuring the change in the width of the scratch over time.

-

3. In Vivo Orthotopic Mouse Model of Breast Cancer

-

Objective: To evaluate the anti-tumor efficacy of an ATX inhibitor in a physiologically relevant animal model.

-

Principle: Syngeneic breast cancer cells are implanted into the mammary fat pad of immunocompetent female mice. The mice are then treated with the ATX inhibitor, and tumor growth is monitored.

-

General Protocol:

-

Female C57BL/6J mice are anesthetized.

-

E0771 mouse breast cancer cells are injected into the fourth inguinal mammary fat pad.

-

Tumor growth is monitored by caliper measurements of tumor volume.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives the ATX inhibitor (e.g., IOA-289 at 100 mg/kg) via oral gavage twice daily. The control group receives a vehicle.

-

Tumor volumes and body weights are measured regularly.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, immunohistochemistry).[8]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the central role of the ATX-LPA signaling axis in oncology and a typical experimental workflow for evaluating ATX inhibitors.

Caption: The ATX-LPA signaling pathway in cancer.

Caption: A typical drug discovery and development workflow for an ATX inhibitor.

Conclusion and Future Directions

The inhibition of the ATX-LPA signaling axis represents a multifaceted and promising therapeutic strategy in oncology. Preclinical evidence strongly supports the potential of ATX inhibitors to not only directly target cancer cells but also to modulate the tumor microenvironment and enhance anti-tumor immunity.[1][8][9] Early clinical trials with compounds like IOA-289 are underway and will provide crucial insights into the safety and efficacy of this drug class in cancer patients.[1] Future research should continue to explore the full potential of ATX inhibitors, both as monotherapies and in combination with other anti-cancer agents, including chemotherapy, targeted therapy, and immunotherapy, to improve outcomes for patients with a wide range of malignancies.

References

- 1. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]

- 2. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]

- 5. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Controlling cancer through the autotaxin–lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-cancer strategies targeting the autotaxin-lysophosphatidic acid receptor axis: is there a path forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacodynamics of ATX Inhibitor 16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of ATX inhibitor 16, a potent, indole-based small molecule inhibitor of autotaxin (ATX). This document details the inhibitor's mechanism of action, its effects on cancer cell proliferation, and the experimental protocols used to determine its activity.

Core Pharmacodynamic Data

This compound has demonstrated significant potency in inhibiting autotaxin, the enzyme responsible for the production of lysophosphatidic acid (LPA). LPA is a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and survival. The inhibitory and anti-proliferative activities of this compound are summarized below.

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound

| Parameter | Cell Line / Enzyme | Value | Reference |

| ATX Inhibition (IC50) | Recombinant Human ATX | 0.0021 µM | [1] |

| Anti-proliferative Activity (IC50) | MCF7 (Human Breast Adenocarcinoma) | 0.43 µM | [1] |

| MDA-MB-231 (Human Breast Adenocarcinoma) | 0.31 µM | [1] | |

| A549 (Human Lung Carcinoma) | 10.98 µM | [1] | |

| H2228 (Human Lung Adenocarcinoma) | 7.18 µM | [1] |

Mechanism of Action: Inhibition of the ATX-LPA Signaling Pathway

Autotaxin is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to and activates a family of G protein-coupled receptors (LPARs), leading to the activation of downstream signaling pathways that promote cell growth, proliferation, and migration. This compound exerts its effects by directly inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA and attenuating the downstream signaling cascades. This disruption of the ATX-LPA axis is the basis for its observed anti-proliferative effects in cancer cell lines.

Figure 1: Mechanism of action of this compound in the ATX-LPA signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

ATX Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against recombinant human autotaxin.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ATX.

Materials:

-

Recombinant human ATX enzyme

-

Lysophosphatidylcholine (LPC) as the substrate

-

This compound

-

Assay buffer (e.g., Tris-based buffer at physiological pH)

-

Detection reagents for choline (a co-product of the enzymatic reaction), such as a commercially available fluorescence-based kit.

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the recombinant human ATX enzyme to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the LPC substrate to each well.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction and add the detection reagents to measure the amount of choline produced.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percentage of ATX inhibition for each concentration of the inhibitor relative to a control with no inhibitor.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (MTT) Assay

This protocol outlines the procedure for assessing the anti-proliferative effects of this compound on various cancer cell lines.

Objective: To determine the IC50 of this compound for cell viability in different cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF7, MDA-MB-231, A549, H2228)

-

Cell culture medium appropriate for each cell line

-

Fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or SDS solution)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a range of concentrations of this compound in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.

-

Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.

-

Determine the IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the in vitro characterization of this compound.

References

Preclinical Evaluation of the Autotaxin Inhibitor PF-8380 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of PF-8380, a potent and selective inhibitor of autotaxin (ATX), a key enzyme in the production of the pro-inflammatory lipid mediator lysophosphatidic acid (LPA).[1][2] The data and protocols presented herein are based on publicly available preclinical studies and are intended to serve as a resource for researchers in the field of inflammation and drug development. While the user requested information on "ATX inhibitor 16," specific public data for a compound with this designation is not available. Therefore, PF-8380 is used as a well-characterized exemplar to illustrate the preclinical evaluation process for a potent ATX inhibitor.

Core Tenets of ATX Inhibition in Inflammation

Autotaxin's role in hydrolyzing lysophosphatidylcholine (LPC) to generate LPA is a critical step in amplifying inflammatory cascades.[1] LPA, through its interaction with a series of G protein-coupled receptors, triggers a multitude of cellular responses including cell proliferation, migration, and the production of inflammatory cytokines.[1][3] Consequently, the inhibition of ATX presents a promising therapeutic strategy for a range of inflammatory conditions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of PF-8380.

Table 1: In Vitro Potency of PF-8380

| Assay Type | Target | Substrate | IC50 | Reference |

| Isolated Enzyme Assay | Human Autotaxin | - | 2.8 nM | [1][2] |

| Isolated Enzyme Assay | Rat Autotaxin | FS-3 | 1.16 nM | [4][5] |

| Human Whole Blood Assay | Human Autotaxin | - | 101 nM | [1][2][5] |

| Isolated Enzyme Assay | Human Autotaxin | 16:0 LPC | 1.9 nM | [6] |

Table 2: In Vivo Efficacy of PF-8380 in a Rat Air Pouch Model of Inflammation

| Treatment Group | Dose (oral) | Outcome Measure | Result | Reference |

| PF-8380 | 30 mg/kg | Plasma LPA Reduction | >95% within 3 hours | [1][2] |

| PF-8380 | 30 mg/kg | Air Pouch LPA Reduction | >95% within 3 hours | [1][2] |

| PF-8380 | 30 mg/kg | Inflammatory Hyperalgesia | Efficacy equivalent to 30 mg/kg naproxen | [1][2] |

Table 3: In Vivo Efficacy of PF-8380 in a Mouse Model of LPS-Induced Endotoxemia

| Treatment Group | Dose (intraperitoneal) | Outcome Measure | Result | Reference |

| PF-8380 | 30 mg/kg | Brain iNOS, TNFα, IL-1β, IL-6, CXCL2 mRNA | Significantly attenuated | [7][8] |

| PF-8380 | 30 mg/kg | Brain TLR4, Iba1, GFAP, COX2 Protein | Significantly reduced | [7][8] |

| PF-8380 | 30 mg/kg | Systemic TNFα, IL-6 | Significantly attenuated | [7][8] |

| PF-8380 | 30 mg/kg | Systemic IL-1β | Reduced | [7] |

Table 4: Pharmacokinetic Profile of PF-8380 in Rats

| Parameter | Value | Route | Reference |

| Clearance | 31 mL/min/kg | Intravenous | [5][9] |

| Volume of Distribution (Vdss) | 3.2 L/kg | Intravenous | [5][9] |

| Effective Half-life (t1/2) | 1.2 h | Intravenous | [5][9] |

| Oral Bioavailability | 43-83% | Oral | [5][9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Autotaxin Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-8380 against purified autotaxin.

-

Materials: Recombinant human or rat autotaxin, lysophosphatidylcholine (LPC) or a fluorogenic substrate like FS-3, assay buffer, PF-8380, and a suitable detection system (e.g., fluorescence plate reader).

-

Procedure:

-

Prepare a dilution series of PF-8380 in a suitable solvent (e.g., DMSO).

-

In a microplate, add the assay buffer, recombinant autotaxin, and the diluted PF-8380 or vehicle control.

-

Pre-incubate the mixture for a defined period at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate (LPC or FS-3).

-

Monitor the reaction progress by measuring the product formation over time. For LPC, this can be a coupled enzymatic assay to measure choline release. For FS-3, this involves measuring the increase in fluorescence.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Rat Air Pouch Model of Inflammation

-

Objective: To evaluate the in vivo efficacy of PF-8380 in reducing LPA levels at a site of inflammation and its effect on inflammatory pain.

-

Animal Model: Male Lewis rats.

-

Procedure:

-

Create a subcutaneous air pouch on the dorsum of the rats by injecting sterile air.

-

Induce inflammation within the pouch by injecting an inflammatory agent (e.g., carrageenan).

-

Administer PF-8380 or vehicle orally at the desired dose (e.g., 30 mg/kg).

-

At a specified time point (e.g., 3 hours post-dose), collect blood samples and aspirate the fluid from the air pouch.

-

Measure LPA levels in the plasma and air pouch fluid using a validated analytical method (e.g., LC-MS/MS).

-

Assess inflammatory hyperalgesia using a suitable method, such as the Randall-Selitto test, which measures the paw withdrawal threshold to a mechanical stimulus.

-

Compare the results between the PF-8380-treated group and the vehicle-treated group to determine the extent of LPA reduction and the anti-hyperalgesic effect.

-

Mouse Model of LPS-Induced Endotoxemia

-

Objective: To assess the effect of PF-8380 on systemic and central nervous system inflammation induced by lipopolysaccharide (LPS).

-

Animal Model: C57BL/6J mice.[8]

-

Procedure:

-

Administer PF-8380 (e.g., 30 mg/kg) or vehicle via intraperitoneal injection.

-

Shortly after, inject LPS (e.g., 5 mg/kg) intraperitoneally to induce a systemic inflammatory response.

-

At a predetermined time point after LPS injection, euthanize the animals and collect blood and brain tissue.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6) in the serum using ELISA or a multiplex assay.

-

From the brain tissue, isolate RNA and protein.

-

Analyze the mRNA expression of inflammatory markers (e.g., iNOS, TNFα, IL-1β, IL-6, CXCL2) using quantitative real-time PCR (qRT-PCR).

-

Analyze the protein expression of inflammatory and glial activation markers (e.g., TLR4, Iba1, GFAP, COX2) using Western blotting or immunohistochemistry.

-

Compare the inflammatory readouts between the PF-8380-treated and vehicle-treated groups to evaluate its anti-inflammatory effects.

-

Visualizations

ATX-LPA Signaling Pathway in Inflammation

Caption: The Autotaxin-LPA signaling pathway in inflammation and the point of intervention by PF-8380.

Experimental Workflow for In Vivo Evaluation of an ATX Inhibitor

Caption: A generalized experimental workflow for the in vivo preclinical evaluation of an ATX inhibitor.

References

- 1. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Structural Biology of Autotaxin in Complex with the Potent Inhibitor HA130: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional interactions between Autotaxin (ATX), a key enzyme in lipid signaling, and the potent inhibitor HA130. This document details the quantitative binding data, experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Autotaxin and its Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][2] LPA signals through at least six G protein-coupled receptors (LPAR1-6), modulating a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.[3][4] The ATX-LPA signaling axis has been implicated in various physiological and pathological conditions, such as cancer, inflammation, and fibrosis, making ATX a significant therapeutic target.[3][4]

HA130 is a potent and selective boronic acid-based inhibitor of ATX.[5][6] It acts as a reversible, mixed-type inhibitor, leading to a decrease in the maximum reaction rate (Vmax) and an increase in the Michaelis constant (Km) for the substrate.[7] This inhibition results from the interaction of the boronic acid moiety with the active site residue Threonine 210 (T210) of ATX.[5]

Quantitative Data: ATX Inhibition by HA130

The following table summarizes the key quantitative data for the inhibition of Autotaxin by HA130.

| Parameter | Value | Substrate/System | Reference |

| IC50 | 28 nM | Isolated Enzyme Assay | [6][8] |

| IC50 | 101 nM | Human Whole Blood | [9][10] |

| Inhibition Type | Mixed-type | Kinetic Analysis | [7] |

| Reversibility | Reversible | Washout Experiments | [7] |

Structural Insights into ATX-Inhibitor Complex

The crystal structure of ATX in complex with small-molecule inhibitors reveals a tripartite binding site composed of a catalytic site, a hydrophobic pocket, and a tunnel.[4][11] While a specific crystal structure for ATX in complex with HA130 is not publicly available, the structure of ATX with a closely related boronic acid-based inhibitor, HA155, provides critical insights into the binding mode (PDB ID: not explicitly found in snippets, but described in[2]). The boronic acid head of the inhibitor forms a covalent but reversible bond with the hydroxyl group of the active site threonine residue (Thr210).[2][5] The rest of the inhibitor molecule occupies the hydrophobic pocket, preventing the binding of the natural substrate, LPC.[11]

The following diagram illustrates the domain organization of Autotaxin.

Caption: Domain organization of Autotaxin (ATX).

The Autotaxin-LPA Signaling Pathway

ATX is the primary producer of extracellular LPA. LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades that influence various cellular functions. Inhibition of ATX by compounds like HA130 effectively reduces the production of LPA, thereby attenuating these signaling pathways.

The following diagram outlines the core ATX-LPA signaling axis and the point of inhibition by HA130.

Caption: The Autotaxin-LPA signaling pathway and inhibition by HA130.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the structural and functional characterization of the ATX-HA130 complex.

This protocol outlines the general steps for determining the crystal structure of an ATX-inhibitor complex.

-

Protein Expression and Purification :

-

Crystallization :

-

Purified ATX is concentrated to 3-4 mg/mL.[14]

-

The inhibitor (e.g., HA130) is added to the protein solution at a molar excess.

-

Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with various precipitants, salts, and pH conditions.[12][13] A common condition for rat ATX involves PEG 3350 as the precipitant with ammonium iodide and sodium thiocyanate as salts.[12][15]

-

Crystals are grown at a constant temperature (e.g., 20°C).

-

-

Data Collection and Structure Determination :

-

Diffraction-quality crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.[13]

-

The structure is solved by molecular replacement using a known ATX structure as a search model.

-

The inhibitor is modeled into the electron density map, and the structure is refined.

-

Caption: General workflow for X-ray crystallography of an ATX-inhibitor complex.

This protocol describes a common method to measure ATX activity and determine the inhibitory potency of compounds like HA130.

-

Assay Principle :

-

Reagents and Materials :

-

Recombinant human or rat ATX.

-

FS-3 substrate.

-

ATX assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0).[18]

-

HA130 or other test inhibitors dissolved in DMSO.

-

96-well microplate and a fluorescence plate reader.

-

-

Procedure :

-

Prepare serial dilutions of the inhibitor (HA130) in ATX assay buffer.

-

In a 96-well plate, add the inhibitor dilutions and a fixed concentration of ATX.

-

Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the FS-3 substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of an ATX inhibitor.

ITC is a powerful technique for characterizing the thermodynamics of binding interactions.

-

Principle :

-

ITC directly measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (ATX). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

-

Sample Preparation :

-

Purified ATX and the inhibitor (HA130) are extensively dialyzed against the same buffer to minimize heats of dilution.

-

The protein is centrifuged to remove any aggregates.

-

-

Experimental Setup :

-

The ATX solution is placed in the sample cell of the calorimeter.

-

The inhibitor solution, at a concentration typically 10-20 times that of the protein, is loaded into the injection syringe.

-

The experiment is conducted at a constant temperature (e.g., 25°C).

-

-

Titration and Data Analysis :

-

A series of small injections of the inhibitor into the protein solution are performed.

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a binding model to extract the thermodynamic parameters.

-

Caption: Logical flow of an Isothermal Titration Calorimetry experiment.

References

- 1. rcsb.org [rcsb.org]

- 2. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HA130 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 6. HA 130 | Autotaxin Inhibitors: R&D Systems [rndsystems.com]

- 7. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 11. Design and Development of Autotaxin Inhibitors [mdpi.com]

- 12. Crystallization and preliminary X-ray diffraction analysis of rat autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystallization and preliminary X-ray crystallographic analysis of human autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Crystallization and preliminary X-ray diffraction analysis of rat autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of ATX activity [bio-protocol.org]

ATX inhibitor 16's role in modulating immune responses

An In-depth Technical Guide on the Role of Autotaxin (ATX) Inhibitors in Modulating Immune Responses

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatidase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA, which in turn signals through at least six G protein-coupled receptors (LPAR1-6) to regulate a wide array of cellular processes, including proliferation, migration, survival, and differentiation.[1][2][3][4] The ATX-LPA signaling axis is deeply implicated in various physiological and pathological conditions, including cancer, fibrosis, and inflammatory diseases.[1][5][6]

Emerging evidence has highlighted the pivotal role of this pathway in shaping the immune landscape. The dysregulation of ATX-LPA signaling can profoundly impact immune cell trafficking, inflammatory responses, and the efficacy of cancer immunotherapies. Consequently, the inhibition of ATX has become a strategic focus for therapeutic intervention.[1]

This technical guide provides a comprehensive overview of the role of ATX inhibitors in modulating immune responses. While the topic specifies "ATX inhibitor 16," publicly available data on a compound with this exact designation is limited. Therefore, this document will address the broader class of ATX inhibitors, using well-characterized examples such as PF-8380 and GLPG1690 to illustrate the core mechanisms, experimental validation, and therapeutic potential for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The ATX-LPA Signaling Axis

The primary function of ATX is the generation of extracellular LPA.[4] This signaling lipid is a potent modulator of the tumor microenvironment and inflammatory sites. ATX inhibitors function by blocking the enzyme's catalytic activity, thereby reducing the production of LPA and attenuating its downstream effects.[1][7] These inhibitors typically bind to the active site or an allosteric tunnel within the ATX enzyme, preventing the LPC substrate from being converted into LPA.[8][9]

Modulation of Immune Responses by ATX Inhibition

ATX inhibitors exert significant control over the immune system primarily by regulating immune cell trafficking, suppressing inflammation, and synergizing with cancer immunotherapies.

T-Cell Trafficking and Tumor Infiltration

In the tumor microenvironment (TME), ATX secreted by melanoma and other cancer cells can act as a chemorepulsive agent for CD8+ T cells, thereby suppressing their infiltration into the tumor.[10] This immune exclusion is a major mechanism of immune evasion. The repulsion of T cells is predominantly mediated through the Gα12/13-coupled LPA receptor, LPAR6.[10] Pharmacological inhibition of ATX has been shown to restore the migration of tumor-infiltrating lymphocytes (TILs) and circulating CD8+ T cells, enhancing anti-tumor immunity.[10][11]

Attenuation of Inflammation

The ATX-LPA axis is a key driver in various inflammatory conditions.[12][13] Inhibition of ATX can significantly reduce inflammation by impeding the infiltration of immune cells such as lymphocytes and neutrophils into tissues.[12][14] Studies using the ATX inhibitor PF-8380 in mouse models of intestinal inflammation demonstrated a marked decrease in immune cell homing to the gut and a reduction in the production of pro-inflammatory cytokines.[12]

Synergy with Immune Checkpoint Blockade

ATX and LPA are significantly upregulated in tumors resistant to anti-PD-1 therapy.[11] The ATX/LPA axis contributes to this resistance by suppressing the functionality of cytotoxic T cells. Combining an ATX inhibitor with anti-PD-1 treatment restores the anti-tumor immune response. This combination therapy has been shown to effectively control tumor growth by robustly improving the proliferation, activation, and functionality of tumor-infiltrating CD8+ T cells.[11]

Quantitative Data on ATX Inhibitor Activity

The efficacy of ATX inhibitors has been quantified in various preclinical models. The following tables summarize key data on their potency and effects on immune cell populations.

Table 1: In Vitro Potency of Representative ATX Inhibitors

| Inhibitor | Target | IC50 | Assay Substrate | Reference |

|---|---|---|---|---|

| GLPG1690 | Human ATX | ~130-220 nM | - | [15] |

| PF-8380 | Human ATX | - | - | [2] |

| ONO-8430506 | ATX | 5.1 nM | FS-3 | [16] |

| ATX-1d | ATX | 1.8 ± 0.3 µM | - | [17] |

| PAT-494 | ATX | 20 nM | LPC | [8] |

| S32826 | ATX | 5.6 nM | LPC |[2] |

Table 2: In Vivo Effects of ATX Inhibition on Immune Cell Infiltration

| Inhibitor | Model | Effect | Target Cells | Reference |

|---|---|---|---|---|

| PF-8380 | SAMP1/Fc Mouse (Ileitis) | Decreased infiltration | CD45+ immune cells, CD3+ T-cells | [12] |

| PF-8380 | TAA-induced HE Mouse | Decreased infiltration | Lymphocytes, Neutrophils | [14] |

| IOA-289 | E0771 Breast Tumor Mouse | Enhanced infiltration | CD8+ cytotoxic T cells |[18] |

Table 3: Efficacy of ATX Inhibitors in Combination Cancer Therapy

| Inhibitor | Combination Agent | Model | Primary Outcome | Reference |

|---|---|---|---|---|

| PF-8380 | Anti-PD-1 | KP Murine Lung Cancer | Significantly controlled tumor growth; Increased CD8+ T cell activation | [11] |

| GLPG1690 | Doxorubicin | 4T1 Breast Cancer Mouse | Synergistic decrease in tumor growth | [15] |

| GLPG1690 | Radiotherapy | 4T1 Breast Cancer Mouse | Enhanced inhibition of cancer cell proliferation |[15] |

Experimental Protocols and Methodologies

Detailed protocols are essential for replicating and building upon existing research. Below are methodologies for key experiments used to characterize the immunomodulatory role of ATX inhibitors.

T-Cell Migration (Chemotaxis) Assay

This assay is used to determine if ATX/LPA acts as a chemoattractant or chemorepulsive agent for T cells.

-

Objective: To quantify the migration of CD8+ T cells in response to conditioned media from tumor cells, with and without an ATX inhibitor.

-

Methodology:

-

Cell Culture: Culture tumor cells (e.g., melanoma) known to secrete ATX. Prepare conditioned media (CM) by incubating cells for 24 hours.

-

T-Cell Isolation: Isolate CD8+ T cells from peripheral blood or spleen.

-

Transwell Setup: Use a transwell plate (e.g., 8 µm pore size). Add CM to the lower chamber. The CM can be pre-treated with a vehicle or an ATX inhibitor (e.g., PF-8380).

-

Cell Seeding: Add isolated CD8+ T cells to the upper chamber of the transwell.

-

Incubation: Incubate the plate for several hours (e.g., 4-6 hours) at 37°C to allow for cell migration.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

-

Analysis: Compare the number of migrated cells between the vehicle-treated and inhibitor-treated conditions. A decrease in migration towards the CM suggests chemorepulsion is blocked.

-

In Vivo Tumor Model for Immunotherapy Efficacy

This protocol assesses the in vivo efficacy of an ATX inhibitor, alone or in combination with other treatments like anti-PD-1.

-

Objective: To evaluate the effect of ATX inhibition on tumor growth and the tumor immune microenvironment.

-

Methodology:

-

Animal Model: Use a syngeneic mouse model (e.g., C57BL/6 mice) to ensure a competent immune system.

-

Tumor Implantation: Subcutaneously or orthotopically implant tumor cells (e.g., KP lung cancer cells or 4T1 breast cancer cells).

-

Tumor Growth & Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (Vehicle, ATX inhibitor, Anti-PD-1, Combination).

-

Treatment: Administer treatments as per the study design (e.g., oral gavage for ATX inhibitor, intraperitoneal injection for anti-PD-1) for a specified period (e.g., 2-4 weeks).

-

Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

-

Endpoint Analysis: At the end of the study, excise tumors.

-

Immune Profiling: Process a portion of the tumor to create a single-cell suspension. Analyze tumor-infiltrating lymphocyte (TIL) populations (CD8+, CD4+, Tregs, etc.) and their activation status (e.g., Granzyme B, Ki-67 expression) using multi-color flow cytometry.

-

Histology: Fix the remaining tumor tissue for immunohistochemistry (IHC) to visualize immune cell infiltration (e.g., CD8 staining).

-

ATX Enzyme Activity Assay

This biochemical assay measures the potency of an inhibitor against ATX enzymatic activity.

-

Objective: To determine the IC50 value of a test compound for ATX.

-

Methodology:

-

Reagents: Use recombinant human or mouse ATX enzyme, a substrate (LPC or a fluorogenic substrate like FS-3), and the test inhibitor at various concentrations.

-

Reaction Setup: In a microplate, combine the ATX enzyme with serial dilutions of the inhibitor and pre-incubate briefly.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate at 37°C for a defined period.

-

Detection:

-

For FS-3: Measure the increase in fluorescence using a plate reader.

-

For LPC: Stop the reaction and measure the amount of LPA produced using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion and Future Directions

ATX inhibitors represent a promising therapeutic strategy for modulating immune responses in a variety of disease contexts. By reducing the production of LPA, these inhibitors can dismantle the chemorepulsive barrier that prevents T-cell infiltration into tumors, mitigate chronic inflammation, and enhance the efficacy of immune checkpoint inhibitors.[10][11][12] The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and advancing the study of these compounds.

The successful clinical development of ATX inhibitors for idiopathic pulmonary fibrosis has paved the way for their exploration in oncology and inflammatory disorders.[5][15][19] Future research will likely focus on developing next-generation inhibitors with improved specificity and potency, identifying predictive biomarkers to select patient populations most likely to respond, and exploring novel combination strategies to further leverage their immunomodulatory capabilities. The continued investigation of the ATX-LPA axis is critical to fully harnessing its therapeutic potential in immuno-oncology and beyond.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Autotaxin impedes anti-tumor immunity by suppressing chemotaxis and tumor infiltration of CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer [jci.org]

- 12. Inhibition of autotaxin alleviates inflammation and increases the expression of sodium-dependent glucose cotransporter 1 and Na+/H+ exchanger 3 in SAMP1/Fc mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. citeab.com [citeab.com]

- 19. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Enzyme Assay for ATX Inhibitor 16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1][2] It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (LPC).[1][3][4] The ATX-LPA signaling axis is implicated in various pathological conditions, including cancer, inflammation, and fibrosis, making ATX a compelling therapeutic target.[2][5][6][7] This document provides a detailed protocol for an in vitro enzyme assay to characterize the inhibitory activity of a test compound, here referred to as ATX inhibitor 16, on human recombinant autotaxin.

ATX-LPA Signaling Pathway

Autotaxin catalyzes the conversion of LPC to LPA in the extracellular space. LPA then binds to and activates at least six different G protein-coupled receptors (GPCRs), LPAR1-6, on the cell surface.[1][2] This binding initiates downstream signaling cascades that regulate a wide array of cellular functions.[6] Inhibition of ATX reduces the production of LPA, thereby attenuating these downstream effects.

Caption: The ATX-LPA signaling pathway, illustrating the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of ATX by 50%. The IC50 value is determined by performing the enzyme assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.

| Compound | Target | Assay Type | Substrate | IC50 (µM) | Inhibition Type |

| This compound | Human ATX | Fluorometric Enzyme Assay | LPC (16:0) | User Determined | User Determined |

| Compound 16 (Reference) | Human ATX | FS-3 Assay | FS-3 | 1.6 | Competitive |

Note: The data for "Compound 16 (Reference)" is from published literature and may have been determined using a different assay substrate (FS-3).[1] The IC50 and inhibition type for "this compound" are to be determined by the user following this protocol.

Experimental Protocol: In Vitro Fluorometric ATX Enzyme Assay

This protocol is based on a widely used enzyme-coupled assay that measures the production of choline from the ATX-mediated hydrolysis of LPC.[2] Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which reacts with a fluorogenic probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin). The fluorescence intensity is directly proportional to the ATX activity.

Materials and Reagents

-

Human recombinant Autotaxin (ATX)

-

This compound (Test Compound)

-

Lysophosphatidylcholine (LPC), e.g., LPC 16:0

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)

-

DMSO (for dissolving inhibitor)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)

Experimental Workflow

Caption: Workflow for the in vitro ATX enzyme inhibitor assay.

Assay Procedure

-

Preparation of Reagents:

-

Prepare all reagents in the Assay Buffer.

-